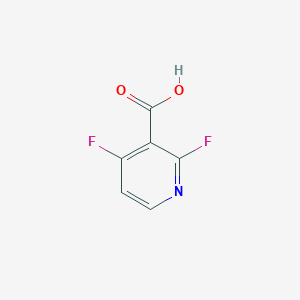

2,4-Difluoronicotinic acid

Description

2,4-Difluoronicotinic acid (CAS: Not explicitly provided in evidence) is a fluorinated derivative of nicotinic acid, characterized by two fluorine atoms substituted at the 2- and 4-positions of the pyridine ring. This compound is structurally related to other fluorinated nicotinic acids, such as 2,6-difluoronicotinic acid (CAS: 925910-42-5) and 4,6-difluoronicotinic acid (CAS: 925910-42-5, as per ), which differ in fluorine substitution patterns. The fluorine atoms impart unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and radiochemistry .

Properties

IUPAC Name |

2,4-difluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAJZJNPIWNZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479222 | |

| Record name | 2,4-Difluoro-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849937-90-2 | |

| Record name | 2,4-Difluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849937-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method is the direct fluorination of nicotinic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of nicotinic acid derivatives using transition metal catalysts. This method allows for higher yields and better control over the reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Oxidation and Reduction Reactions: The compound can be oxidized to form difluoronicotinic acid derivatives with higher oxidation states. Reduction reactions can also be performed to obtain reduced forms of the compound.

Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl halides, amines, and strong bases like sodium hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, biaryl compounds, and reduced forms of this compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

DFNA has been investigated for its potential as an anticancer agent. Research indicates that compounds containing the difluorinated pyridine structure can inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that DFNA derivatives can act as inhibitors of specific kinases involved in cancer progression, such as KIF18A, which is implicated in mitotic processes and tumor growth .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective properties of DFNA. Some studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of neuroinflammatory responses and apoptosis pathways .

Agrochemicals

2.1 Herbicide Development

DFNA has been explored as a building block for the synthesis of new herbicides. Its structural characteristics allow for the development of compounds that can selectively target weed species while minimizing harm to crops. Research has demonstrated that derivatives of DFNA exhibit herbicidal activity against several problematic weeds, making it a candidate for future agricultural applications .

2.2 Plant Growth Regulators

Additionally, DFNA derivatives are being studied for their potential as plant growth regulators. These compounds can influence plant hormone levels, thereby promoting growth and enhancing resistance to environmental stresses.

Materials Science

3.1 Fluorinated Polymers

In materials science, DFNA is utilized in the synthesis of fluorinated polymers, which possess unique properties such as enhanced thermal stability and chemical resistance. These materials are valuable in various applications, including coatings and membranes used in harsh environments .

3.2 Magnetic Resonance Imaging (MRI) Contrast Agents

Recent studies have indicated that DFNA can be modified to create novel MRI contrast agents. These agents leverage the unique magnetic properties of fluorine isotopes to improve imaging quality and provide better diagnostic capabilities in medical imaging .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Difluoronicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the pyridine ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Electronic Effects

- 2,6-Difluoronicotinic Acid (CAS: 925910-42-5): The fluorine atoms at the 2- and 6-positions create a symmetric substitution pattern, reducing steric hindrance compared to 2,4-difluoronicotinic acid. This symmetry may enhance its utility in coordination chemistry or as a ligand in metal-organic frameworks. Studies using 19F MR spectroscopy highlight its temperature-dependent chemical shifts, critical for hyperthermia research and metabolic tracking .

- This positional difference may influence reactivity in coupling reactions compared to the 2,4-isomer .

Functional Group Variations

- 2-(4-Fluorophenoxy)nicotinic Acid (CAS: 872882-89-8): Features a fluorophenoxy substituent instead of direct fluorine substitution on the pyridine ring. This modification introduces a bulky, electron-withdrawing group, which may enhance binding affinity in drug design but reduce solubility in aqueous media .

- α-Cyano-2,4-difluorocinnamic Acid: A cinnamic acid derivative with fluorine at the 2- and 4-positions. Unlike nicotinic acid derivatives, this compound’s conjugated system and cyano group make it suitable for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, highlighting the versatility of 2,4-difluoro substitution in analytical chemistry .

Spectroscopic Properties

- 19F NMR Chemical Shifts : The chemical shift range of this compound is influenced by the proximity of fluorine atoms to the carboxylic acid group. In contrast, 2,6-difluoronicotinic acid exhibits distinct shifts due to symmetric substitution, enabling precise temperature or pH monitoring in biological systems .

Biological Activity

2,4-Difluoronicotinic acid (DFNA) is a fluorinated derivative of nicotinic acid that has gained attention for its potential biological activities. This compound exhibits a range of effects on cellular processes, particularly in the context of cancer and neurological disorders. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of DFNA.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring. This modification can influence its pharmacological properties compared to non-fluorinated analogs.

1. Inhibition of Tumor Growth

Research indicates that DFNA and its derivatives may act as inhibitors of tumor growth by modulating various signaling pathways. For instance, studies have shown that certain fluorinated nicotinic acids can inhibit the activity of bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. The inhibition of BET proteins leads to reduced expression of oncogenes and promotes apoptosis in cancer cells .

2. Neuroprotective Effects

DFNA has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating central nervous system disorders.

Case Studies

- Tumor Cell Lines : In a study involving various human cancer cell lines, DFNA showed significant cytotoxicity, particularly against breast cancer and glioblastoma cells. The IC50 values ranged from 5 to 15 μM, indicating potent anti-cancer activity .

- Neuroprotection : In animal models of neurodegeneration, DFNA administration resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral assays demonstrated enhanced memory retention and reduced anxiety-like behaviors .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.